

Evaluating the Clinical Outcomes of Fosfomycin Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

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The rise of multidrug-resistant (MDR) organisms has necessitated the re-evaluation of older antibiotics, such as fosfomycin, often in combination regimens to enhance efficacy and combat resistance. This guide provides a comparative analysis of the clinical outcomes associated with fosfomycin combination therapy for both Gram-positive and Gram-negative infections, drawing upon data from systematic reviews, meta-analyses, and clinical trials.

Gram-Positive Infections: A Focus on Staphylococcus aureus Bacteremia

The utility of adjunctive fosfomycin in treating Staphylococcus aureus bacteremia (SAB) remains a subject of ongoing research, with clinical evidence presenting a nuanced picture.

Clinical Efficacy and Safety

A systematic review and meta-analysis of three randomized controlled trials (RCTs) assessing fosfomycin combination therapy for S. aureus bacteremia or endocarditis did not find a significant improvement in mortality or persistent bacteremia.^{[1][2][3]} However, a post-hoc pooled analysis of individual participant data from two of these trials suggested that adjunctive

fosfomycin may enhance early bacterial clearance and treatment success, albeit with an increased risk of adverse events.[4][5]

A retrospective study offers a more optimistic view, reporting an 81% success rate in 75 patients treated with various fosfomycin combinations for severe Gram-positive infections, with daptomycin plus fosfomycin emerging as the most effective pairing.[6]

Table 1: Clinical Outcomes of Fosfomycin Combination Therapy for Staphylococcus aureus Bacteremia

Outcome	Fosfomycin Combination Therapy	Standard of Care (Monotherapy)	Risk Ratio (RR) [95% CI]	Note
Mortality	17.2% (32/186)	20.2% (40/198)	0.85 [0.28–2.52]	Not statistically significant.[2][4]
Persistent Bacteremia	Not specified in pooled data	Not specified in pooled data	0.34 [0.04–2.59]	Not statistically significant.[2]
Treatment Success/Cure	68.3% (127/186)	60.1% (119/198)	Not meta-analyzed due to heterogeneity.[1][4]	Pooled analysis showed a 91.8% posterior probability of improved treatment success with fosfomycin.[5]
Adverse Events Leading to Discontinuation	13.4% (25/186)	7.4% (14/198)	1.84 [0.36–9.36]	Not statistically significant.[1][4]

Experimental Protocols: In Vitro Synergy and Clinical Trials

- In Vitro Synergy Testing: Time-kill assays are commonly employed to evaluate the synergistic activity of fosfomycin combinations. These studies demonstrated that daptomycin

plus fosfomicin was highly active against both methicillin-resistant *S. aureus* (MRSA) and methicillin-susceptible *S. aureus* (MSSA) strains.[6]

- Clinical Trial Design: The RCTs included in the meta-analysis compared fosfomicin in combination with standard-of-care antibiotics against standard-of-care antibiotics alone in patients with *S. aureus* bacteremia or endocarditis.[2] The primary outcomes were typically treatment success or cure, with secondary outcomes including mortality and persistent bacteremia.[1][2]

Gram-Negative Infections: A Promising Avenue for MDR Pathogens

Fosfomicin combination therapy shows considerable promise in treating infections caused by MDR Gram-negative bacteria, including those producing metallo- β -lactamases (MBLs) and carbapenem-resistant strains.

In Vitro Synergism

In vitro studies have consistently demonstrated the synergistic potential of fosfomicin with a range of antibiotics against challenging Gram-negative pathogens.

- Against MBL-producing *Klebsiella pneumoniae* and *Pseudomonas aeruginosa*, fosfomicin combined with ceftazidime-avibactam and colistin showed high rates of synergy.[7]
- For carbapenem-resistant *Acinetobacter baumannii*, combinations of fosfomicin with aminoglycosides, glycolcyclines, fluoroquinolones, or colistin resulted in a significant reduction in the minimum inhibitory concentration (MIC) of fosfomicin.[8]
- Synergy has also been observed between fosfomicin and β -lactams like piperacillin/tazobactam and ceftazidime/avibactam against Gram-negative bloodstream infection isolates.[9]

Table 2: In Vitro Synergy of Fosfomicin Combinations Against Gram-Negative Bacteria

Pathogen	Combination Agent	Synergy Rate	Key Findings
MBL-producing K. pneumoniae	Ceftazidime-Avibactam	72.7%	Fosfomycin enhanced the activity of ceftazidime-avibactam.[7]
MBL-producing P. aeruginosa	Colistin	65.0%	Suppressed bacterial regrowth observed with monotherapy.[7]
Carbapenem-Resistant A. baumannii	Aminoglycosides (Gentamicin)	High	Enhanced bactericidal effects.[8]
Gram-Negative Bloodstream Isolates	Piperacillin/Tazobactam	33%	Additive effect observed with aztreonam and meropenem.[9]

Clinical Applications and Ongoing Research

Clinical evidence, though often from retrospective or non-randomized studies, supports the use of fosfomycin combinations for complicated urinary tract infections (UTIs) caused by MDR organisms.[10] A review of intravenous fosfomycin for serious Gram-negative infections indicated that outcomes were similar or improved compared to other combination therapies.[11]

A notable ongoing clinical trial, CAVIFOS, is designed to provide more definitive evidence by comparing ceftazidime-avibactam plus fosfomycin to ceftazidime-avibactam alone in patients with severe Gram-negative infections.[12]

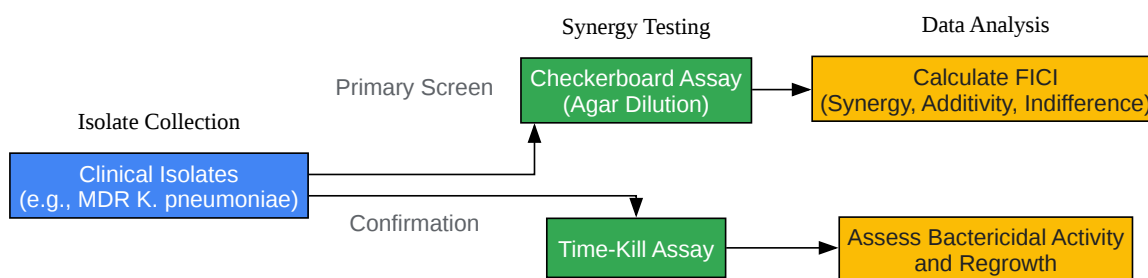
Experimental Protocols: In Vitro and Clinical

- **In Vitro Synergy Assessment:** The checkerboard method using agar dilution is a standard protocol to determine the fractional inhibitory concentration index (FICI), which quantifies synergy.[7] This is often confirmed with time-kill assays.[7]
- **Clinical Trial Methodology (CAVIFOS Trial):** This is a randomized, controlled trial where patients with suspected severe Gram-negative bacterial infections are assigned to receive

either ceftazidime-avibactam plus fosfomycin or ceftazidime-avibactam plus placebo.[12] The primary outcome is the time to normalization of the quick Sequential Organ Failure Assessment (qSOFA) score and reduction in C-reactive protein (CRP).[12]

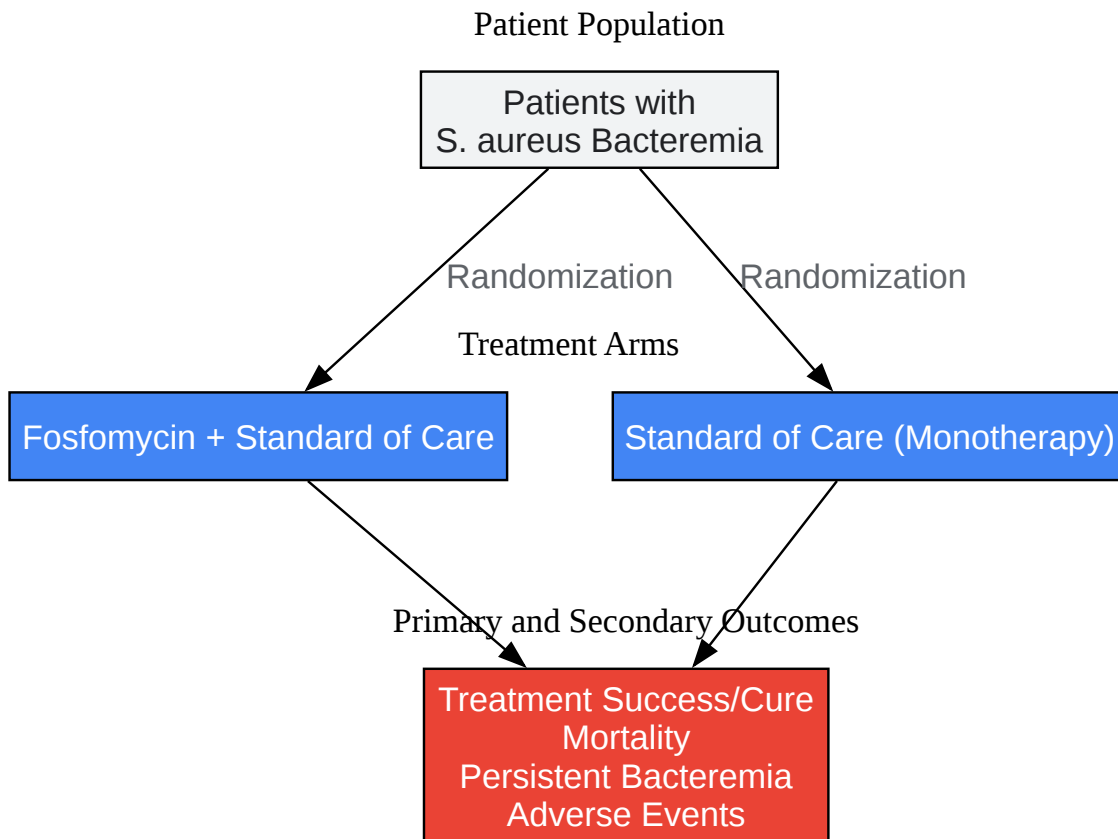
Visualizing Methodologies and Pathways

To further elucidate the experimental processes and logical frameworks discussed, the following diagrams are provided.



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In Vitro Synergy Testing Workflow



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Randomized Controlled Trial Design for SAB

Conclusion

Fosfomycin combination therapy presents a complex but potentially valuable strategy in the management of challenging bacterial infections. For Gram-positive infections like *S. aureus* bacteremia, the benefits in terms of improved bacterial clearance must be carefully weighed against the risk of increased toxicity. For MDR Gram-negative infections, particularly complicated UTIs, fosfomycin combinations represent a promising therapeutic option, supported by strong in vitro evidence of synergy. The results of ongoing randomized controlled trials are eagerly awaited to provide more definitive guidance on the clinical utility of these combination regimens.

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- [To cite this document: BenchChem. \[Evaluating the Clinical Outcomes of Fosfomycin Combination Therapy: A Comparative Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b7907877/docs#evaluating-the-clinical-outcomes-of-fosfomycin-combination-therapy-a-comparative-guide\]](#)

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